molecular formula C11H19IN2O B2490596 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856042-06-2

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No. B2490596
CAS RN: 1856042-06-2
M. Wt: 322.19
InChI Key: KJPXMZZVKMRQND-UHFFFAOYSA-N
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Description

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C11H19IN2O and a molecular weight of 322.19 . It is primarily used for research purposes.

Scientific Research Applications

Pyrazole Derivatives as Building Blocks

The synthesis of 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole and similar derivatives are significant in the field of CropScience and oncology, providing access to new chemical entities featuring a pyrazole nucleus. This compound, as part of the 4- and 5-iodinated pyrazole derivatives, acts as a crucial building block for further chemical transformations (Guillou et al., 2011).

Efficient Iodination Techniques

Research has shown efficient methods for iodination of pyrazoles, including derivatives like 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. These methods lead to high yields of 4-iodo-substituted pyrazoles, enhancing the feasibility of producing such compounds for various research applications (Lyalin & Petrosyan, 2013).

Application in Drug Efficacy Studies

Although specific studies directly involving 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole may not be available, pyrazole derivatives have been extensively studied for their potential in drug efficacy. These compounds have been synthesized and evaluated for biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities, indicating their broader applicability in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis for Asymmetric Ligands

Pyrazole derivatives, potentially including 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole, have been used in the synthesis of optically active ligands for catalysis. The preparation of these ligands indicates the compound's role in facilitating complex chemical reactions and enhancing enantioselective processes (Bovens, Togni, & Venanzi, 1993).

Role in Novel Chemical Entity Development

These pyrazole derivatives are crucial in the development of new chemical entities. Their modification and transformation can lead to a wide range of novel compounds with potential applications in various fields of research (Guillou & Janin, 2010).

properties

IUPAC Name

4-iodo-5-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-8(2)6-15-7-11-10(12)5-13-14(11)9(3)4/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPXMZZVKMRQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole

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